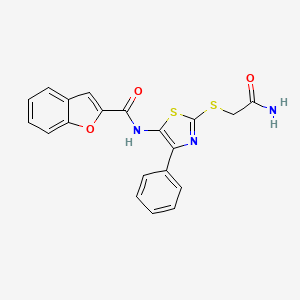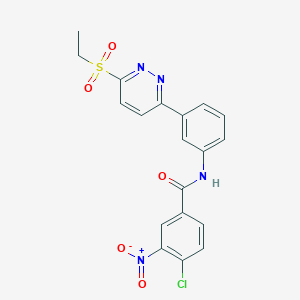
4-chloro-N-(3-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-3-nitrobenzamide
Descripción general
Descripción
4-chloro-N-(3-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-3-nitrobenzamide is a chemical compound that has been studied for its potential applications in scientific research. This compound is also known by its chemical name, GSK-J4, and is a potent inhibitor of the histone demethylase JMJD3. In
Mecanismo De Acción
GSK-J4 works by inhibiting the JMJD3 histone demethylase, which is involved in the regulation of gene expression. By inhibiting JMJD3, GSK-J4 can alter the expression of genes involved in a variety of cellular processes, including cell growth, differentiation, and survival.
Biochemical and Physiological Effects:
The biochemical and physiological effects of GSK-J4 are dependent on the specific cellular context in which it is used. In cancer cells, GSK-J4 has been shown to induce cell cycle arrest and apoptosis, leading to the inhibition of tumor growth. In T cells, GSK-J4 has been shown to modulate the differentiation and function of T cells, leading to the regulation of the immune response. In neurons, GSK-J4 has been shown to promote neuronal differentiation and protect against neurodegeneration.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using GSK-J4 in lab experiments is its potency and specificity for the JMJD3 histone demethylase. This allows for the selective targeting of specific cellular processes and can lead to more precise results. However, one limitation of using GSK-J4 is its potential toxicity and off-target effects, which can complicate the interpretation of results.
Direcciones Futuras
There are several future directions for research on GSK-J4. One area of interest is the development of more potent and selective inhibitors of the JMJD3 histone demethylase. Another area of interest is the exploration of the potential applications of GSK-J4 in other scientific research fields, such as epigenetics and stem cell research. Additionally, further studies are needed to fully understand the biochemical and physiological effects of GSK-J4 and its potential limitations for lab experiments.
Aplicaciones Científicas De Investigación
GSK-J4 has been studied for its potential applications in a variety of scientific research fields, including cancer research, immunology, and neurology. In cancer research, GSK-J4 has been shown to inhibit the growth and proliferation of cancer cells by targeting the JMJD3 histone demethylase. In immunology, GSK-J4 has been shown to modulate the immune response by regulating the differentiation and function of T cells. In neurology, GSK-J4 has been shown to promote neuronal differentiation and protect against neurodegeneration.
Propiedades
IUPAC Name |
4-chloro-N-[3-(6-ethylsulfonylpyridazin-3-yl)phenyl]-3-nitrobenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClN4O5S/c1-2-30(28,29)18-9-8-16(22-23-18)12-4-3-5-14(10-12)21-19(25)13-6-7-15(20)17(11-13)24(26)27/h3-11H,2H2,1H3,(H,21,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBBIHQJVPKAOOU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=NN=C(C=C1)C2=CC(=CC=C2)NC(=O)C3=CC(=C(C=C3)Cl)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClN4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-N-(3-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-3-nitrobenzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-(2-(4-fluorophenyl)-2-oxoethyl)-7-(furan-2-yl)-2-methylthiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B3413727.png)
![N-(3-bromophenyl)-2-(7-(furan-2-yl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B3413749.png)
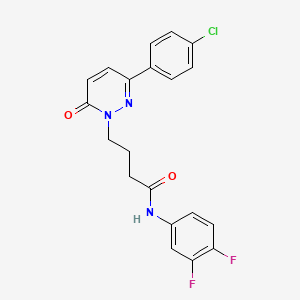
![N-(5-chloro-2-methylphenyl)-2-(2-morpholino-4-oxo-7-phenylthiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B3413759.png)
![5-bromo-N-{4-[(4-methyl-6-pyrrolidin-1-ylpyrimidin-2-yl)amino]phenyl}-2-furamide](/img/structure/B3413766.png)
![2-((4-benzyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N,N-diethylacetamide](/img/structure/B3413769.png)
![4-bromo-N-(4-{[4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl]amino}phenyl)benzamide](/img/structure/B3413773.png)
![N-{4-[(4-anilino-6-methylpyrimidin-2-yl)amino]phenyl}-2-chlorobenzenesulfonamide](/img/structure/B3413777.png)
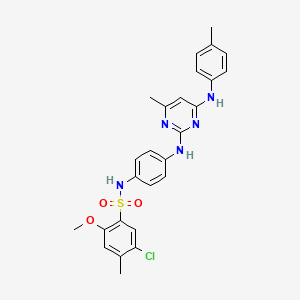
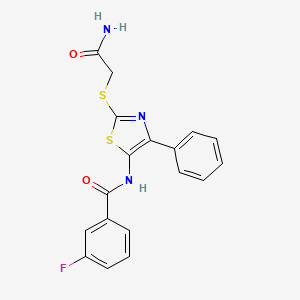

![N-{2-[(carbamoylmethyl)sulfanyl]-4-phenyl-1,3-thiazol-5-yl}-2-(4-fluorophenoxy)acetamide](/img/structure/B3413789.png)
